molecular formula C18H22O9 B13429824 Methyl 4-O-feruloylquinate

Methyl 4-O-feruloylquinate

Cat. No.: B13429824
M. Wt: 382.4 g/mol
InChI Key: SSSAJVICHISXEW-VZMDPSMBSA-N
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Description

Methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate is a cyclohexanecarboxylate derivative characterized by a central cyclohexane ring substituted with three hydroxyl groups, a methyl carboxylate ester, and an (E)-configured feruloyl moiety (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl). Its molecular weight is 368.340 g/mol . The compound’s stereochemistry (3R,5R) and substituent arrangement influence its physicochemical properties, including solubility, hydrogen-bonding capacity, and biological activity. It belongs to a broader class of phenolic esters derived from quinic acid or cyclohexanecarboxylic acid frameworks, often studied for their antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C18H22O9

Molecular Weight

382.4 g/mol

IUPAC Name

trans-methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3/b6-4+/t12-,13-,16?,18?/m1/s1

InChI Key

SSSAJVICHISXEW-VZMDPSMBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)OC)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O

Origin of Product

United States

Biological Activity

Methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate, commonly referred to as a derivative of feruloylquinate, is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the molecular formula C17H20O9C_{17}H_{20}O_{9} and features a cyclohexane ring substituted with multiple hydroxyl groups and an enoyl moiety. Its structural complexity contributes to its biological activity.

Antioxidant Activity

Research indicates that methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate exhibits strong antioxidant properties. It scavenges free radicals effectively, reducing oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects against various bacterial strains. In vitro studies have reported significant inhibition of growth for Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential natural antimicrobial agent .

Anti-inflammatory Effects

Methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It induces apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound’s ability to inhibit tumor growth in animal models has also been documented, highlighting its therapeutic promise in oncology .

Case Studies

  • Antioxidant Efficacy : A study conducted on human liver cells demonstrated that treatment with methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate resulted in a 50% reduction in oxidative stress markers compared to untreated controls.
  • Antimicrobial Testing : In a clinical trial assessing its antimicrobial properties, the compound showed a 70% inhibition rate against Staphylococcus aureus at a concentration of 200 µg/mL.
  • Anti-inflammatory Study : A controlled study involving lipopolysaccharide-induced inflammation in rats revealed that administration of the compound significantly reduced edema and inflammatory markers compared to the placebo group.

The biological activities of methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate are attributed to its ability to:

  • Scavenge reactive oxygen species (ROS).
  • Modulate signaling pathways involved in inflammation and apoptosis.
  • Interact with various molecular targets within cells that regulate metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several related molecules, differing in substituents, stereochemistry, or core frameworks. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Core Structure Source/Application
Target Compound : Methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate 368.340 - 4-Hydroxy-3-methoxy phenyl group
- Methyl carboxylate ester
- Trihydroxy cyclohexane
Cyclohexanecarboxylate Synthetic or natural derivatives (e.g., Coffea canephora)
(3R,5R)-1,3,5-Trihydroxy-4-[(E)-3-(4-Hydroxyphenyl)Prop-2-Enoyl]Oxycyclohexane-1-Carboxylic Acid 338.313 - 4-Hydroxy phenyl group
- Carboxylic acid (no methyl ester)
Cyclohexanecarboxylic acid Synthetic intermediate; lower solubility due to free -COOH group
(1R,3R,4S,5R)-1,3,4-Trihydroxy-5-[(E)-3-(4-Hydroxy-3,5-Dimethoxyphenyl)Prop-2-Enoyl]Oxycyclohexane-1-Carboxylic Acid 398.366 - 4-Hydroxy-3,5-dimethoxy phenyl group
- Additional hydroxyl on cyclohexane
Cyclohexanecarboxylic acid Higher molecular weight; enhanced lipophilicity due to methoxy groups
Methyl (3S,5S) 1-Hydroxy-3,5-Bis[[(2E)-3-(4-Acetoxyphenyl)-1-Oxo-2-Propen-1-Yl]Oxy]Cyclohexanecarboxylate N/A - Two 4-acetoxyphenyl groups
- Bis-cinnamoyl ester
Cyclohexanecarboxylate Synthetic derivative; acetoxy groups reduce polarity and H-bonding potential

Key Findings :

Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound enhances antioxidant activity compared to the simpler 4-hydroxyphenyl analog . Acetoxy substituents (e.g., in the compound from ) mask phenolic -OH groups, altering metabolic stability and interaction with biological targets .

Stereochemical and Functional Group Impact :

  • The methyl carboxylate ester in the target compound improves stability compared to free carboxylic acid derivatives (e.g., 338.313 g/mol compound) .
  • The (3R,5R) configuration optimizes hydrogen-bonding networks, as evidenced by crystallographic studies using SHELX software .

Biological Relevance :

  • Compounds with free hydroxyl groups (e.g., target compound and 338.313 g/mol analog) exhibit stronger hydrogen-bonding interactions, critical for binding to enzymes like cyclooxygenase (COX) .
  • The 398.366 g/mol derivative’s additional methoxy groups may confer resistance to enzymatic degradation, extending bioavailability .

Table 2: Functional Property Comparison

Property Target Compound 338.313 g/mol Analog 398.366 g/mol Analog Acetoxy Derivative
Aqueous Solubility Moderate Low Low Very low
LogP (Predicted) 1.8–2.2 1.5–1.8 2.5–3.0 3.2–3.5
Hydrogen-Bond Donors 4 5 5 1
Antioxidant Activity High Moderate High Low

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